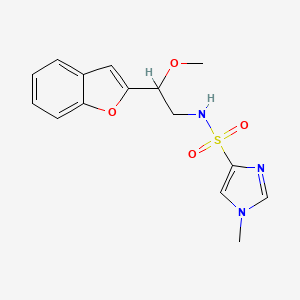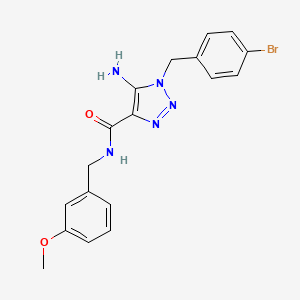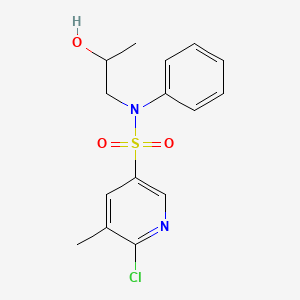![molecular formula C16H23N3O3S B2441762 2-(2-morpholinoacetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 670268-12-9](/img/structure/B2441762.png)
2-(2-morpholinoacetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene and its substituted derivatives are a significant class of heterocyclic compounds with diverse applications in medicinal chemistry . They have been reported to possess a wide range of therapeutic properties and have been used in the synthesis of various pharmaceuticals .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods, including aromatic electrophilic substitution, heterocyclization methods, metal halogen exchange, or palladium chemistry . These approaches often require additional transformations, which can increase the number of steps and potentially lower the overall yield in total synthesis .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It’s considered a structural alert with the formula C4H4S . The presence of the carboxamide scaffold in the compounds has led to a wide range of biological and medicinal activities .Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions. For instance, 3-amino-4-cyano-2-thiophenecarboxamides were used as versatile synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles .Physical And Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Antibacterial Activity
The compound exhibits promising antibacterial activity, particularly against Mycobacterium tuberculosis , the causative agent of tuberculosis (TB). Researchers have identified it as a novel inhibitor targeting QcrB , a subunit of the menaquinol cytochrome c oxidoreductase. This enzyme is part of the bc1-aa3-type cytochrome c oxidase complex responsible for driving oxygen-dependent respiration .
Drug Development for Tuberculosis
Given the urgent need for new TB drugs, this compound represents a potential lead for drug development. Its whole-cell activity against M. tuberculosis strain H37Rv, lack of cytotoxicity, and in vivo efficacy in murine infection models make it an attractive candidate for further exploration .
Mechanism of Action
Studies suggest that the compound targets QcrB, disrupting the electron transport chain in M. tuberculosis. By inhibiting this essential enzyme, it interferes with bacterial respiration and growth, providing a novel mechanism for combating TB .
Pharmacokinetics and Bioavailability
Researchers have investigated the compound’s pharmacokinetics, including its absorption, distribution, metabolism, and excretion. Understanding these properties is crucial for optimizing dosing regimens and ensuring effective drug delivery .
Structural Optimization
Scientists have explored structure-activity relationships (SAR) around the compound, synthesizing analogues to improve potency and selectivity. These efforts aim to enhance its therapeutic profile and minimize potential side effects .
Synergistic Combinations
Researchers are investigating whether this compound can be used in combination with existing TB drugs or other novel agents. Synergy studies may reveal enhanced efficacy or reduced drug resistance when used alongside other compounds .
Mechanism of Action
Target of Action
The primary target of this compound is QcrB , a subunit of the menaquinol cytochrome c oxidoreductase . This enzyme is part of the bc1-aa3-type cytochrome c oxidase complex, which is responsible for driving oxygen-dependent respiration .
Mode of Action
The compound interacts with its target, QcrB, and inhibits its function . This inhibition disrupts the normal functioning of the bc1-aa3-type cytochrome c oxidase complex, leading to changes in the cell’s respiration process .
Biochemical Pathways
The affected pathway is the oxygen-dependent respiration pathway . By inhibiting QcrB, the compound disrupts this pathway, leading to downstream effects that include a decrease in the cell’s ability to produce energy through respiration .
Pharmacokinetics
It is noted that blood samples were taken at predetermined time points to determine the concentration of the compound reaching the systemic circulation . This suggests that the compound is absorbed and distributed in the body, but further studies would be needed to fully understand its pharmacokinetic properties.
Result of Action
The result of the compound’s action is a decrease in the cell’s ability to produce energy through respiration . This can lead to cell death, particularly in cells that rely heavily on this pathway for energy production .
Future Directions
properties
IUPAC Name |
2-[(2-morpholin-4-ylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3S/c17-15(21)14-11-4-2-1-3-5-12(11)23-16(14)18-13(20)10-19-6-8-22-9-7-19/h1-10H2,(H2,17,21)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTNEIQFRWKSRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2C(=O)N)NC(=O)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-morpholinoacetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-chloro-N-[4-fluoro-3-(morpholine-4-sulfonyl)phenyl]pyridine-3-carboxamide](/img/structure/B2441682.png)

![ethyl 2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate](/img/structure/B2441684.png)


![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 4-(trifluoromethyl)benzoate](/img/structure/B2441688.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide](/img/structure/B2441689.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-morpholinoethyl)oxalamide](/img/structure/B2441690.png)

![N-(2,4-dimethoxyphenyl)-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2441693.png)
![2-[2-(4-Fluorophenyl)-2-oxoethyl]-6-(3-methoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2441696.png)
![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2441700.png)
